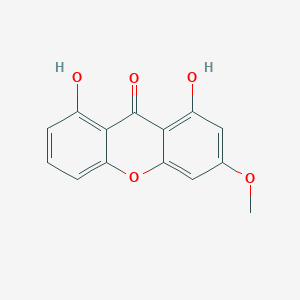
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens. The compound 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is characterized by its unique structure, which includes two hydroxyl groups and one methoxy group attached to the xanthone core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This classical method involves the reaction of salicylic acid with phenol derivatives under acidic conditions.
Aryl Aldehyde with Phenol Derivatives: Another approach involves the reaction of aryl aldehydes with phenol derivatives.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes to form the xanthone structure.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acids with arynes.
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a candidate for further research in drug development .
Medicine: In medicine, derivatives of xanthone, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, are being explored for their potential therapeutic effects. Research has shown promise in areas such as cancer treatment, diabetes management, and neuroprotection .
Industry: Industrially, xanthone derivatives are used in the production of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a role in cellular response to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparación Con Compuestos Similares
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Swerchirin): Similar in structure but with an additional methoxy group.
1-Hydroxyxanthone: Lacks the methoxy group and has different biological activities.
α-Mangostin: A naturally occurring xanthone with additional hydroxyl and methoxy groups, known for its potent biological activities.
Uniqueness: 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
39731-32-3 |
|---|---|
Fórmula molecular |
C14H10O5 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
1,8-dihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-9(16)13-11(6-7)19-10-4-2-3-8(15)12(10)14(13)17/h2-6,15-16H,1H3 |
Clave InChI |
OWROAXRUPFOHOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


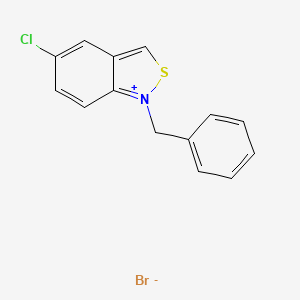
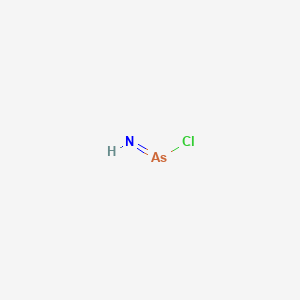
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
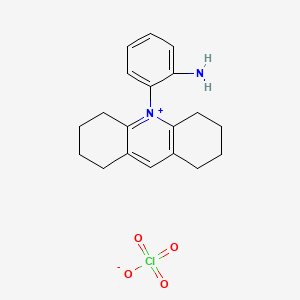
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
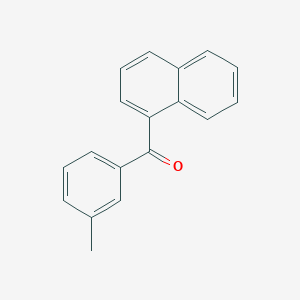

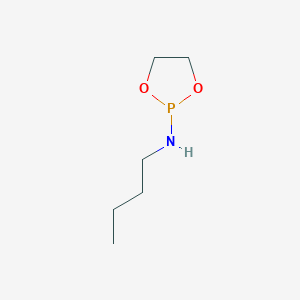
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

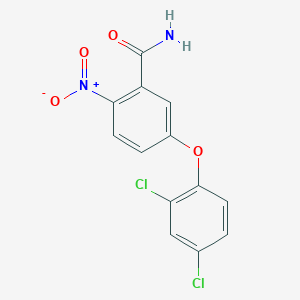
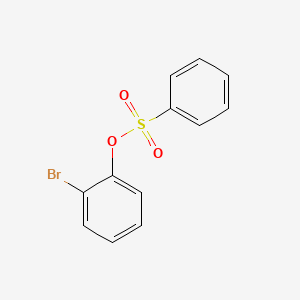
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
